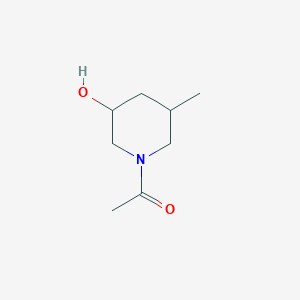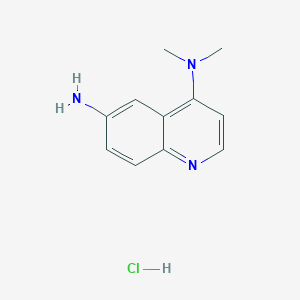
4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N,4-N-Dimethylquinoline-4,6-diamine;hydrochloride is a chemical compound with the CAS Number: 462648-51-7 . It has a molecular weight of 187.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11/h3-7H,12H2,1-2H3 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Biological and Clinical Activity of Anti-Malarial Drugs
Chloroquine and hydroxychloroquine, belonging to the 4-aminoquinoline class, demonstrate significant immunosuppressive and anti-inflammatory effects. These properties have been explored for their potential use in autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. These compounds reduce T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression, offering therapeutic benefits in managing autoimmune diseases (Taherian et al., 2013).
Chemical Properties and Potential Therapeutic Applications
The chemical scaffolding of chloroquine, a 4-aminoquinoline compound, has inspired its repurposing for various infectious and non-infectious diseases. The ongoing research aims to explore the biochemical properties of chloroquine and its derivatives for potential therapeutic applications, including as synergistic partners in anticancer combination chemotherapy (Njaria et al., 2015).
Organic Light-Emitting Diodes (OLEDs) Application
BODIPY-based materials, which share structural features with quinoline derivatives, have emerged as promising platforms for various applications, including organic light-emitting diodes (OLEDs). These materials are explored for their potential as 'metal-free' infrared emitters, demonstrating the versatility of quinoline-based compounds in optoelectronics (Squeo & Pasini, 2020).
Antioxidant Activity
Research on ethoxyquin (1,2 dihydro-6-ethoxy-2,2,4-trimethylquinoline) and its analogues has highlighted the antioxidant efficacy of quinoline compounds. These studies have significant implications for their use in preserving polyunsaturated fatty acids in fish meal, showcasing their role in food preservation and the potential for broader antioxidant applications (de Koning, 2002).
Ocular Toxicity and Screening Guidelines
The ocular safety of 4-aminoquinolones like chloroquine and hydroxychloroquine has been a subject of research, leading to the development of screening guidelines to mitigate risks associated with their use. This research underscores the importance of safety monitoring in the therapeutic use of quinoline derivatives (Jones, 1999).
Safety and Hazards
properties
IUPAC Name |
4-N,4-N-dimethylquinoline-4,6-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c1-14(2)11-5-6-13-10-4-3-8(12)7-9(10)11;/h3-7H,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALJXBADTVLNRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C=C(C=CC2=NC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2804511.png)
![N-benzyl-2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B2804512.png)
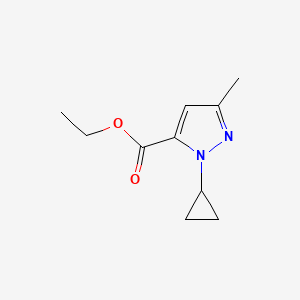
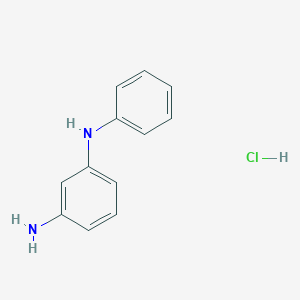
![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2804520.png)
![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)
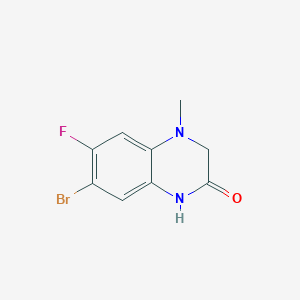
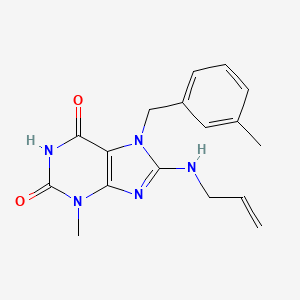
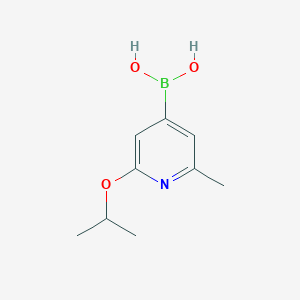
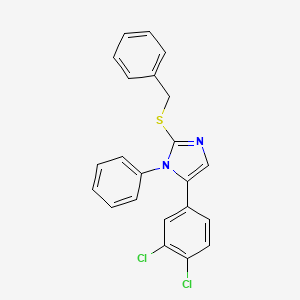

![(S)-6-(5-Bromo-1-((1r,4S)-4-methoxycyclohexyl)-1H-benzo[d]imidazol-2-yl)-1-(3,4-difluorophenyl)piperidin-2-one](/img/structure/B2804533.png)
